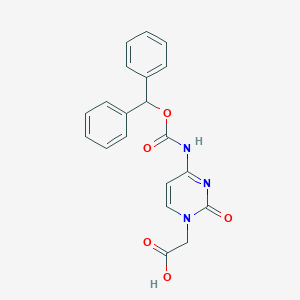

2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, refractive index, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .科学的研究の応用

Synthesis of Biologically Active Molecules

The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules . This compound could potentially be used in the development of practical reaction conditions toward a regioselective synthesis of N-4-alkyl cytosine derivatives .

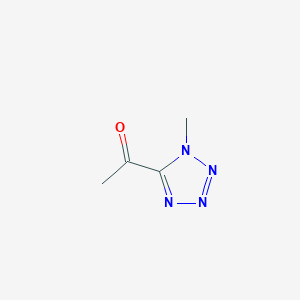

Protection of Adenine and Cytosine Bases

N-Benzoyltetrazole has been developed as a mild and selective reagent for monobenzoylation of the exocyclic amino group in nucleic acid bases . This compound could potentially be used for the protection of adenine and cytosine bases, an important procedure in the nucleic acid chemistry field .

Drug Design

Given its role in the synthesis of biologically active molecules, this compound could potentially be used in drug design, particularly in the design of pyrimidine-based drugs .

Antiviral Drug Development

In the context of HIV-1 infection, Integrase (IN) was successfully targeted for drug development . This compound could potentially be used in the development of new antiviral drugs with high activity and low cytotoxicity .

Development of Antiretroviral Therapy

The breakthrough of Integrase inhibitors (INI) has produced a great impulse in the use of multiple drugs that act on different viral targets, known as Highly Active Antiretroviral Therapy (HAART) . This compound could potentially be used in the development of such therapies .

Development of LEDGF Inhibitors

Important examples of this class are the lens epithelium-derived growth factor (LEDGF) inhibitors . This compound could potentially be used in the development of such inhibitors .

作用機序

Target of Action

The primary target of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is likely to be the cytosine deaminase enzyme . This enzyme catalyzes the deamination of cytosine, producing uracil . It is present in prokaryotes and fungi and is an important member of the pyrimidine salvage pathway in those organisms .

Mode of Action

The compound’s interaction with its targets involves a selective N-4 alkylation of cytosine . This process plays a critical role in the synthesis of biologically active molecules . The sequence includes a direct and selective sulfonylation at the N-1 site of the cytosine, followed by the alkylation of the amino site .

Biochemical Pathways

The affected biochemical pathway is the pyrimidine salvage pathway . This pathway recycles pyrimidines to produce nucleotide monophosphates. The compound’s action on cytosine deaminase can affect this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with cytosine deaminase and the subsequent effects on the pyrimidine salvage pathway. This could potentially influence the production of uracil and other downstream products .

Safety and Hazards

特性

IUPAC Name |

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKJWIKZUONJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573525 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186046-78-6 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。